molecular formula C11H21NO6 B8198434 isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B8198434
M. Wt: 263.29 g/mol
InChI Key: CSHJQINNMOQHDM-ILAIQSSSSA-N
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Description

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C11H21NO6. It is a derivative of glucopyranose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an isopropyl group. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective deprotection and glycosylation. One common method includes the acetylation of glucosamine to protect the hydroxyl groups, followed by the introduction of the isopropyl group at the anomeric position through glycosylation reactions. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: In studies of carbohydrate-protein interactions and as a substrate for enzymatic reactions.

    Medicine: In the development of glycoprotein-based therapeutics and as a model compound in drug design.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cellular communication and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.

    Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

Isopropyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its isopropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHJQINNMOQHDM-ILAIQSSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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